molecular formula C15H11F3N2O5 B028465 Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103772-12-9

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B028465
M. Wt: 356.25 g/mol
InChI Key: PRNXYRWUZSNSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as EF24, is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments. In

Mechanism Of Action

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate inhibits the activity of NF-κB by modifying the cysteine residues in the DNA binding domain of the protein. This modification prevents the binding of NF-κB to DNA, thereby inhibiting the transcription of genes regulated by NF-κB. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of genes related to antioxidant defense.

Biochemical And Physiological Effects

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has antioxidant properties and has been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. However, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has limitations in terms of its specificity, as it can inhibit the activity of other transcription factors in addition to NF-κB. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

Future research on Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could focus on improving its specificity for NF-κB and developing more effective delivery methods to increase its bioavailability in vivo. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be studied in combination with other anticancer and anti-inflammatory agents to determine its potential synergistic effects. Finally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be studied in animal models of various diseases to determine its potential therapeutic applications beyond cancer and inflammation.
Conclusion
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has potential applications in scientific research due to its ability to inhibit the activity of NF-κB, activate the Nrf2 pathway, and have anticancer, anti-inflammatory, and antioxidant effects. Despite its limitations, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several advantages for use in laboratory experiments and has the potential to be developed into a therapeutic agent for various diseases. Further research on Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could lead to a better understanding of its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential use in cancer therapy due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes related to cell survival, proliferation, and inflammation. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

CAS RN

103772-12-9

Product Name

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Molecular Formula

C15H11F3N2O5

Molecular Weight

356.25 g/mol

IUPAC Name

ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H11F3N2O5/c1-2-25-15(22)7-5-19(6-3-4-6)12-8(14(7)21)13(20(23)24)11(18)9(16)10(12)17/h5-6H,2-4H2,1H3

InChI Key

PRNXYRWUZSNSFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3

synonyms

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.8 g (22 mmoles) of 2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester, 4.9 g (33 mmoles) of triethylorthoformate and 50 ml of acetic anhydride was heated at reflux for two hours. The solvent was removed in vacuo and then in high vacuo at 80° C. for 1.5 hours. The residue was dissolved in 25 ml of t-butanol and treated with 1.43 g (25 mmoles) of cyclopropylamine. The mixture was heated at 45° C. for four hours, cooled to room temperature and treated dropwise with a solution of 2.47 g (25 mmoles) of potassium t-butoxide in 25 ml of t-butanol. The reaction was heated at 60° C. for six hours and the solvent was removed in vacuo. The residue was dissolved in chloroform, washed with water, dried (MgSO4), and evaporated in vacuo. The residue was chromatographed over silica gel eluting with chloroform/ethyl acetate (80/20) to give 1.9 g of the title compound as an oil which was used without further purification.
Name
2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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